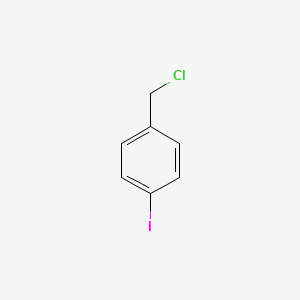

1-(Chloromethyl)-4-iodobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACBULCMHGPEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355767 | |

| Record name | 1-(chloromethyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54589-53-6 | |

| Record name | 1-(chloromethyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 1 Chloromethyl 4 Iodobenzene

Nucleophilic Substitution Reactions at the Benzylic Position

The chloromethyl group (-CH2Cl) in 1-(chloromethyl)-4-iodobenzene is a primary benzylic halide, rendering the benzylic carbon electrophilic and prone to attack by a wide range of nucleophiles. ksu.edu.sa These reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration, although SN1 pathways can also be involved under certain conditions. ksu.edu.sa

This compound readily reacts with various oxygen-centered nucleophiles, such as alcohols and carboxylates, to form ethers and esters, respectively. For instance, the reaction with alcohols in the presence of a base yields 4-iodobenzyl ethers. rsc.org Similarly, treatment with carboxylate salts leads to the formation of the corresponding 4-iodobenzoyl esters. acs.org These reactions are fundamental in introducing the 4-iodobenzyl moiety into a variety of molecular scaffolds.

Table 1: Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Alcohol (ROH) | Base | 4-Iodobenzyl ether (ROCH₂C₆H₄I) |

Nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines, react with this compound to produce the corresponding primary, secondary, and tertiary amines. libretexts.org These reactions are crucial for the synthesis of various nitrogen-containing compounds. libretexts.org For example, the reaction with pyrazole (B372694) derivatives can lead to the formation of N-(4-iodobenzyl)pyrazoles. conicet.gov.ar Another important transformation is the reaction with sodium azide (B81097) to form 1-(azidomethyl)-4-iodobenzene, a versatile intermediate that can undergo further reactions such as cycloadditions or reduction to the corresponding amine. smolecule.com

Table 2: Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | - | 4-Iodobenzylamine |

| Primary Amine (RNH₂) | - | N-Alkyl-4-iodobenzylamine |

| Secondary Amine (R₂NH) | - | N,N-Dialkyl-4-iodobenzylamine |

| Sodium Azide (NaN₃) | - | 1-(Azidomethyl)-4-iodobenzene |

Carbon-centered nucleophiles, such as cyanide ions and enolates, can also displace the chloride ion in this compound. The reaction with cyanide salts, for instance, provides a route to 4-iodophenylacetonitrile. This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. organic-chemistry.orgkyoto-u.ac.jpresearchgate.net

Table 3: Reactions with Carbon-Centered Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|

Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key functional group for participating in a variety of powerful palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. wikipedia.orgacs.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, and this compound is an excellent substrate for this reaction. libretexts.orgnews-medical.net It readily couples with a wide range of arylboronic acids in the presence of a palladium catalyst and a base to yield 4-(chloromethyl)-1,1'-biphenyl derivatives. rsc.org This reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids. libretexts.orgnews-medical.net

Table 4: Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Catalyst/Base | Product |

|---|

The aryl iodide moiety of this compound also participates in Heck and Sonogashira coupling reactions. The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond, leading to substituted styrenes. beilstein-journals.org

The Sonogashira coupling, on the other hand, is a powerful tool for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.orgresearchgate.net The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, yields 1-(chloromethyl)-4-(alkynyl)benzene derivatives. wikipedia.orgnih.gov This reaction is instrumental in the synthesis of arylalkynes, which are important precursors in medicinal chemistry and materials science. wikipedia.orglibretexts.org

Table 5: Heck and Sonogashira Coupling of this compound

| Reaction | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| Heck Coupling | Alkene (R-CH=CH₂) | Pd catalyst, Base | 1-(Chloromethyl)-4-(alkenyl)benzene |

Other Palladium and Copper-Catalyzed Coupling Transformations

Beyond the well-known Suzuki and Sonogashira reactions, this compound is a versatile substrate for a variety of other palladium and copper-catalyzed coupling transformations. The distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective functionalization. The C-I bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy, facilitating oxidative addition to the palladium center under milder conditions than the C-Cl or even C-Br bonds. nih.gov

Palladium-catalyzed Heck coupling reactions can be performed, typically engaging the C-I bond to form new carbon-carbon bonds with alkenes. Similarly, Stille coupling, which utilizes organostannanes, preferentially occurs at the iodo-position. The presence of the chloromethyl group, which is less reactive under these conditions, allows it to be preserved for subsequent transformations. nih.gov This differential reactivity is crucial for sequential, one-pot dual coupling reactions where the iodo- and chloromethyl groups are functionalized in a stepwise manner. nih.gov

Copper-catalyzed coupling reactions, such as the Ullmann condensation, represent another important class of transformations for this compound. These reactions are particularly useful for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. beilstein-journals.orgresearchgate.net For instance, coupling with amines or alcohols can be achieved, typically requiring higher temperatures than palladium-catalyzed systems. The choice of catalyst, ligand, and reaction conditions can direct the selectivity of these coupling reactions. researchgate.net Nanosized copper iodide (CuI) has been shown to be an effective catalyst for Ullmann-type reactions, sometimes allowing for lower reaction temperatures. researchgate.net

Below is a table summarizing various coupling reactions involving aryl halides, indicative of the potential transformations for this compound.

Table 1: Overview of Palladium and Copper-Catalyzed Coupling Reactions

| Coupling Reaction | Catalyst System (Typical) | Reactant Partner | Bond Formed | Reactive Site on Substrate |

| Heck Coupling | Pd(OAc)₂, PPh₃ | Alkene | C-C (sp²-sp²) | C-I |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane | C-C (sp²-sp²) | C-I |

| Ullmann Coupling | CuI, Ligand (e.g., Proline) | Amine, Alcohol, Thiol | C-N, C-O, C-S | C-I |

| Buchwald-Hartwig | Pd catalyst, Ligand | Amine | C-N | C-I |

This table provides a general overview; specific conditions may vary.

Oxidative and Reductive Transformations

The two distinct functional groups in this compound allow for a range of oxidative and reductive transformations. The chloromethyl group (-CH₂Cl) and the iodo-substituent can be manipulated selectively under different reaction conditions.

Oxidation: The benzylic chloromethyl group can be oxidized to the corresponding aldehyde (4-iodobenzaldehyde) or further to the carboxylic acid (4-iodobenzoic acid). This transformation typically employs oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents for the aldehyde synthesis to prevent over-oxidation.

The iodine atom on the aromatic ring can also undergo oxidation to form hypervalent iodine compounds. nih.gov For example, treatment with an oxidizing agent like hydrogen peroxide in the presence of hydrochloric acid can convert the aryl iodide to an aryliodine(III) dichloride (ArICl₂). nih.govresearchgate.net These hypervalent iodine reagents are valuable synthetic intermediates, acting as mild oxidizing and chlorinating agents themselves. nih.gov

Reduction: The chloromethyl group can be reduced to a methyl group (-CH₃), yielding 1-iodo-4-methylbenzene. This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), although care must be taken as these reagents can sometimes affect the C-I bond. Catalytic hydrogenation can also be employed for this reduction.

The carbon-iodine bond can be reduced, replacing the iodine atom with hydrogen to form chloromethylbenzene. This reductive de-iodination can be accomplished through various methods, including catalytic hydrogenation with a palladium catalyst or using reducing agents like tributyltin hydride in radical reactions. ucl.ac.uk In some cases, the reduction of both functional groups can occur simultaneously or sequentially depending on the chosen reagents and conditions. For example, a strong reducing agent might lead to the formation of toluene.

Table 2: Summary of Oxidative and Reductive Transformations

| Transformation | Functional Group | Reagent (Example) | Product |

| Oxidation | -CH₂Cl | KMnO₄ | 4-Iodobenzoic acid |

| Oxidation | -CH₂Cl | PCC | 4-Iodobenzaldehyde |

| Oxidation | -I | H₂O₂ / HCl | 1-(Dichloroiodo)-4-(chloromethyl)benzene |

| Reduction | -CH₂Cl | LiAlH₄ | 1-Iodo-4-methylbenzene |

| Reduction | -I | H₂/Pd-C | 1-(Chloromethyl)benzene |

| Full Reduction | Both | Strong reducing conditions | Toluene |

Radical Reactions and Mechanistic Considerations

This compound can participate in radical reactions, primarily initiated at either the carbon-iodine bond or the benzylic carbon-chlorine bond. The relative weakness of the C-I bond compared to C-Br and C-Cl bonds makes it a common site for the initiation of radical processes. nih.gov

Radical Initiation and Propagation: Homolytic cleavage of the C-I bond can generate a 4-(chloromethyl)phenyl radical. This can be achieved photochemically or by using radical initiators like AIBN (azobisisobutyronitrile) in the presence of a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). The resulting aryl radical can then participate in various transformations, including intermolecular or intramolecular additions to double bonds or hydrogen atom abstraction to form 1-chloromethylbenzene. ucl.ac.uk

The benzylic C-Cl bond, while stronger than the C-I bond, can also undergo radical cleavage, particularly under conditions that favor the formation of a stable benzylic radical. Halogen atom transfer reactions, often mediated by silyl (B83357) radicals or induced by reagents like triethylborane (B153662) (Et₃B), can facilitate the formation of the 4-iodobenzyl radical. nih.gov This radical can then be trapped or participate in further chain reactions. ucl.ac.uk

Mechanistic Considerations: In many coupling reactions, particularly those under palladium catalysis, the key step is the oxidative addition of the C-I bond to a low-valent palladium center. nih.gov This is a two-electron process and not typically described as a radical chain reaction, though single-electron transfer (SET) mechanisms can be involved in some copper-catalyzed or photoredox-catalyzed transformations.

In radical chain reactions, such as the reduction with Bu₃SnH, the mechanism involves a series of initiation, propagation, and termination steps. libretexts.org

Initiation: A radical initiator generates a tributyltin radical (Bu₃Sn•).

Propagation: The tin radical abstracts the iodine atom from this compound to form the 4-(chloromethyl)phenyl radical and Bu₃SnI. This aryl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding 1-chloromethylbenzene and regenerating the Bu₃Sn• radical to continue the chain.

Termination: Two radicals combine to end the chain.

The competition between radical pathways at the C-I and C-Cl positions is dictated by the reaction conditions and the reagents used. The significantly lower bond dissociation energy of the C-I bond ensures it is the preferred site for most radical abstraction reactions. nih.gov

Comparative Reactivity with Related Halogenated Aromatic Compounds

The reactivity of this compound is best understood by comparing it to its structural analogues where either the chloromethyl group or the iodo-substituent is replaced by a different halogen.

Comparison of C(sp³)-X Reactivity (Chloromethyl vs. Bromomethyl): The reactivity of the halomethyl group (-CH₂X) in nucleophilic substitution (Sₙ2) reactions is highly dependent on the nature of the halogen (X). The C-Br bond in 1-(bromomethyl)-4-iodobenzene is a better leaving group than the C-Cl bond in this compound. This is due to bromide being a weaker base and more polarizable than chloride. Consequently, 1-(bromomethyl)-4-iodobenzene is more reactive towards nucleophiles in Sₙ2 reactions than its chloromethyl counterpart. researchgate.net For instance, substitution reactions with sodium azide to form the corresponding azidomethyl derivative proceed in higher yields with the bromo-analogue compared to the chloro-analogue under similar conditions.

Comparison of C(sp²)-X Reactivity (Iodobenzene vs. Bromobenzene vs. Chlorobenzene): In the context of metal-catalyzed cross-coupling reactions, the reactivity of the aryl halide (Ar-X) follows the general trend I > Br > Cl. The C-I bond in this compound is the most reactive towards oxidative addition to palladium(0) catalysts. This allows for selective Suzuki, Heck, or Sonogashira couplings at the iodo-position while leaving the C-Cl bond of the chloromethyl group intact. nih.gov In contrast, a related compound like 1-(chloromethyl)-4-bromobenzene would require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve coupling at the bromo-position. nih.gov 1-Chloro-4-(chloromethyl)benzene would be even less reactive in these transformations. This reactivity difference is fundamental to developing selective and sequential functionalization strategies.

Table 3: Comparative Reactivity of Halogenated Functional Groups

| Functional Group | Bond Type | Relative Reactivity in Sₙ2 | Relative Reactivity in Pd-Coupling | Notes |

| -CH₂Cl | C(sp³)-Cl | Lower | N/A | Less reactive leaving group than bromide. researchgate.net |

| -CH₂Br | C(sp³)-Br | Higher | N/A | More reactive leaving group than chloride. |

| -I (on ring) | C(sp²)-I | N/A | Highest | Most reactive in oxidative addition. |

| -Br (on ring) | C(sp²)-Br | N/A | Intermediate | Less reactive than iodide, more than chloride. nih.gov |

| -Cl (on ring) | C(sp²)-Cl | N/A | Lowest | Generally requires specialized catalysts/conditions. |

Advanced Applications of 1 Chloromethyl 4 Iodobenzene As a Synthetic Intermediate

Precursor in Natural Product Synthesis

While direct examples of 1-(chloromethyl)-4-iodobenzene in the total synthesis of specific natural products are not extensively documented in readily available literature, its structural motifs are present in many complex natural products. orgsyn.org The iodo- and chloromethyl-phenyl groups are key components in various biologically active molecules. The principles of organic synthesis suggest that this compound is a viable starting material for creating such structures. For instance, the iodophenyl moiety is a precursor for biaryl linkages, a common feature in natural products, through reactions like the Suzuki-Miyaura coupling. rsc.org

Building Block for Heterocyclic Compound Construction

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. researchgate.net this compound serves as a key building block in the synthesis of various heterocyclic systems. The chloromethyl group can be used to introduce the 4-iodobenzyl moiety into a heterocyclic core. Subsequently, the iodine atom can be functionalized through cross-coupling reactions to build more complex structures.

For example, it can be utilized in the synthesis of 1,2,4-oxadiazoles, a class of heterocycles known for their applications as bioisosteres of esters and amides in medicinal chemistry. researchgate.net The synthesis can involve the reaction of this compound with a suitable precursor to form an intermediate that then cyclizes to the desired oxadiazole ring. The resulting compound, bearing an iodophenyl substituent, can be further elaborated.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a valuable scaffold in medicinal chemistry and drug discovery. smolecule.com Its derivatives are explored for a range of potential therapeutic applications due to their biological activity. smolecule.com

Synthesis of Bioactive Compounds

This intermediate is used in the synthesis of various bioactive compounds. smolecule.com The term "bioactive" refers to a substance that has a biological effect. kit.edu The synthesis often involves modifying the chloromethyl and iodo groups to create a library of compounds for biological screening. For instance, derivatives of similar halogenated aromatic compounds have shown potential as anticancer agents.

The following table outlines examples of bioactive compounds and classes of compounds where the structural motif of this compound is relevant:

| Compound/Class | Synthetic Relevance of this compound | Potential Biological Application |

| Biaryl Compounds | The iodophenyl group is a key component for Suzuki-Miyaura coupling reactions to form biaryl structures. | Organic electronics, photonic devices, enzyme inhibitors. rsc.org |

| Triazoles | The related 1-(azidomethyl)-4-iodobenzene, synthesized from this compound, is used in "click chemistry" to form triazoles. smolecule.com | Diverse applications in medicinal chemistry. smolecule.com |

| 1,2,4-Oxadiazoles | Serves as a building block for introducing the iodobenzyl moiety. researchgate.net | Bioisosteres for esters and amides in drug design. researchgate.net |

Development of Pharmaceutical Precursors

This compound is a key precursor in the synthesis of more complex molecules that are themselves intermediates in the production of pharmaceuticals. smolecule.comambeed.com Its dual reactivity allows for sequential and controlled modifications, a crucial aspect in multi-step drug synthesis. The presence of the iodine atom is particularly advantageous as it can be readily converted to other functional groups or used in carbon-carbon bond-forming reactions. For example, it can be a precursor for radiolabeled compounds used in imaging and diagnostics.

Utilization in Agrochemical Research

In agrochemical research, this compound and related structures are used as intermediates in the synthesis of new pesticides and other crop protection agents. smolecule.com The development of novel derivatives allows for the improvement of the biological and physicochemical profiles of existing agrochemicals. kit.edu The goal is to create more effective and environmentally benign products.

Contributions to Materials Science

In materials science, this compound serves as a critical building block for creating polymers and organic materials with tailored electronic, optical, and structural properties. Its ability to participate in various polymerization and cross-coupling reactions has led to its use in the development of functionalized polymers, organic semiconductors, and liquid crystals.

The synthesis of well-defined, functional polymers is a cornerstone of modern materials science. This compound is instrumental in this field, primarily through its role as an initiator or a monomer precursor in controlled/living radical polymerization (CRP) techniques. acs.org These methods, such as Atom Transfer Radical Polymerization (ATRP), allow for the precise control of polymer molecular weight, architecture, and functionality. nih.govspringernature.comnih.gov

The chloromethyl group on the molecule is an effective initiator for ATRP. cmu.edu In a typical ATRP process, a transition metal complex, often copper-based, reversibly activates and deactivates the polymer chain by transferring a halogen atom. springernature.com The use of a benzyl (B1604629) halide initiator like this compound allows for the simultaneous start of polymer chain growth, leading to polymers with narrow molecular weight distributions (low polydispersity). nih.govcmu.edu

Furthermore, the presence of both a chlorine and an iodine atom offers unique advantages. Research has shown that using a mixed halide system, such as a benzyl bromide initiator with a copper(I) chloride catalyst, can improve control over the polymerization of monomers like methyl methacrylate. cmu.edu This is because the system benefits from fast initiation (due to the weaker carbon-bromine bond) and fast deactivation (due to the stronger carbon-chlorine bond formed on the dormant chain end), minimizing side reactions. cmu.edu By analogy, the this compound structure offers a platform for sophisticated polymerization control, where the chloromethyl group initiates the process, and the iodo group remains available for subsequent post-polymerization modification reactions, such as Suzuki or Sonogashira coupling.

Derivatives of this compound, such as 1-(chloromethyl)-4-vinylbenzene, are also used in other CRP methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to produce functional copolymers. nih.gov In these syntheses, the chloromethyl group serves as a reactive handle that can be converted to other functionalities, such as an azide (B81097), for "click" chemistry applications, enabling the attachment of various molecules to the polymer backbone. nih.gov

| Polymerization Technique | Function of this compound | Key Research Finding | Resulting Polymer Characteristics |

|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | Initiator | The benzyl halide group initiates polymerization, with mixed halide systems potentially offering enhanced control over reaction kinetics and reducing side reactions. cmu.edu | Well-defined polymers with predictable molecular weights and low polydispersity. nih.gov |

| Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Monomer Precursor (as a vinyl derivative) | Used to synthesize copolymers where the chloromethyl group is later converted to other functional groups (e.g., azides) for post-polymerization modification. nih.gov | Functional copolymers and block copolymers that can be used to create complex nanostructures. nih.gov |

| Post-Polymerization Modification | Functional Handle | The iodo-group can be used in cross-coupling reactions (e.g., Suzuki, Stille) to attach side chains or build complex architectures after the initial polymerization. | Grafted polymers with tailored properties for specific applications. |

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com Poly(p-phenylene vinylene) (PPV) and its derivatives are a prominent class of these materials, known for their conductivity and electroluminescence. nih.govtandfonline.com this compound is a valuable precursor for synthesizing the monomers required for PPV-type conductive polymers.

The synthesis of PPV derivatives is often accomplished via the Gilch polymerization, which typically involves the base-induced polymerization of α,α'-dihalo-p-xylenes. nih.govtandfonline.com this compound can be readily converted into such monomers. Its dual functionality is particularly advantageous:

Aryl Iodide Group : This group is ideal for participating in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck couplings. This allows for the construction of the conjugated polymer backbone, which is essential for charge transport. iodobenzene.ltd

Chloromethyl Group : This reactive site can be used to introduce solubilizing side chains or other functional groups. researchgate.net Attaching flexible alkyl or alkoxy groups enhances the polymer's solubility in common organic solvents, which is crucial for solution-based processing and device fabrication. nih.govnih.gov It can also be a site to attach electron-donating or electron-withdrawing groups to tune the polymer's electronic properties, such as the HOMO/LUMO energy levels, to improve device performance. researchgate.net

For example, researchers have synthesized novel PPV derivatives with hyperbranched structures to improve solubility and reduce aggregation, a common issue that can quench fluorescence. nih.gov The "A2 + B3" approach to creating these polymers relies on monomers derived from precursors like this compound. nih.gov Similarly, PPV derivatives containing hole-transporting pendants like carbazole (B46965) have been synthesized to improve the performance of OLEDs. The synthesis of the necessary monomers often involves the functionalization of a benzene (B151609) ring, a process where this compound could serve as a starting material.

| Polymer Type | Synthetic Route | Role of Precursor | Resulting Material Properties | Potential Application |

|---|---|---|---|---|

| Poly(p-phenylene vinylene) (PPV) Derivatives | Gilch Polymerization, Wittig Reaction, Horner-Emmons Coupling | Precursor to α,α'-dihalo-p-xylene monomers. The iodo-group facilitates backbone formation and the chloromethyl group allows for side-chain functionalization. nih.govnih.gov | Improved solubility, good film-forming ability, tunable electronic properties, and high thermal stability. nih.govresearchgate.net | Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Field-Effect Transistors (FETs). nih.gov |

| Hyperbranched Conjugated Polymers | "A2 + B3" Gilch Polycondensation | Serves as a building block for the A2-type or B3-type monomers after chemical modification. nih.gov | Excellent solubility, high molecular weight, diminished intermolecular aggregation. nih.gov | Efficient acceptor materials in polymer solar cells. nih.gov |

Liquid crystals (LCs) are materials that exhibit phases with properties intermediate between those of a conventional liquid and a solid crystal. colorado.edu They are fundamental to display technologies (LCDs). The molecular structure of a liquid crystal typically consists of a rigid core (mesogen) and one or more flexible tails. colorado.edujmchemsci.com

This compound is an excellent precursor for the synthesis of the mesogenic cores of liquid crystals. iodobenzene.ltd The iodobenzene (B50100) part of the molecule provides a rigid aromatic unit that can be incorporated into the core structure. iodobenzene.ltd The two reactive sites allow for the systematic construction of complex LC molecules:

The iodo group is readily functionalized through cross-coupling reactions (e.g., Suzuki, Sonogashira) to link with other aromatic rings, extending the rigid core to achieve the desired shape anisotropy (rod-like or disc-like). iodobenzene.ltd

The chloromethyl group can be converted into an ether, ester, or other linkage to attach the flexible alkyl tails that promote the formation of liquid crystalline phases. mdpi.com

The ability to selectively functionalize either end of the molecule provides synthetic flexibility to fine-tune the molecular architecture. This control is critical for determining the type of liquid crystal phase (e.g., nematic, smectic) and its temperature range. colorado.edu For instance, introducing long-chain alkyl groups via the chloromethyl position can enhance molecular flexibility and influence the phase behavior. iodobenzene.ltd The para-substitution pattern of this compound is particularly suited for creating the rod-shaped molecules common in nematic and smectic LCs.

| LC Molecular Component | Role of this compound Moiety | Relevant Chemical Reactions | Impact on LC Properties |

|---|---|---|---|

| Rigid Core (Mesogen) | The iodobenzene unit serves as a fundamental building block of the rigid core. iodobenzene.ltd | Suzuki, Stille, Heck, or Sonogashira coupling at the iodo-position to link aromatic rings. | Determines the shape anisotropy and contributes to the thermal stability of the mesophase. iodobenzene.ltd |

| Flexible Tails | The chloromethyl group acts as a reactive site to attach flexible alkyl or alkoxy chains. mdpi.com | Williamson ether synthesis or esterification after converting the -CH2Cl group to -CH2OH. | Influences the melting point and clearing point, and determines the specific liquid crystal phase (nematic, smectic). colorado.edu |

| Linking Groups | The chloromethyl group can be transformed into various linkages (ether, ester) connecting the core to the tails. | Nucleophilic substitution. | Affects the polarity and conformational freedom of the molecule. |

Spectroscopic Characterization Techniques for 1 Chloromethyl 4 Iodobenzene and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule. emerypharma.com By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 1-(chloromethyl)-4-iodobenzene can be determined.

In the ¹H NMR spectrum of this compound, the protons on the benzene (B151609) ring and the chloromethyl group resonate at characteristic chemical shifts. The aromatic protons typically appear as a set of doublets due to the para-substitution pattern. The protons ortho to the iodine atom are expected to be downfield compared to those ortho to the chloromethyl group due to the differing electronic effects of the substituents. The benzylic protons of the chloromethyl group (-CH₂Cl) will appear as a singlet, with a chemical shift influenced by the electronegative chlorine atom and the aromatic ring.

For comparison, in the related compound 1-chloro-4-iodobenzene, the aromatic protons appear as two doublets at approximately 7.593 ppm and 7.078 ppm in CDCl₃. chemicalbook.com The protons of a chloromethyl group attached to a benzene ring typically resonate around 4.5 ppm. For instance, the benzylic CH₂Cl protons in 1-(chloromethyl)-3,5-dimethylbenzene are observed at δ 4.15 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -I) | ~7.6-7.8 | Doublet |

| Aromatic (ortho to -CH₂Cl) | ~7.2-7.4 | Doublet |

| Benzylic (-CH₂Cl) | ~4.5 | Singlet |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton. The spectrum will show distinct signals for the chloromethyl carbon, the two pairs of non-equivalent aromatic carbons, and the carbon atom bonded to the iodine. The chemical shift of the benzylic carbon is typically around 45 ppm. The carbon atom attached to the iodine (C-I) will have a characteristic upfield shift due to the heavy atom effect. The other aromatic carbons will have shifts determined by the combined electronic effects of the iodo and chloromethyl substituents.

For analogous compounds, the benzylic carbon in 1-(chloromethyl)-3,5-dimethylbenzene appears at 46.97 ppm. In 1-iodo-4-methoxybenzene, the carbon attached to the iodine (C-I) resonates at 82.7 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-I | ~90-95 |

| C (ortho to -I) | ~138 |

| C (ortho to -CH₂Cl) | ~130 |

| C-CH₂Cl | ~138 |

| -CH₂Cl | ~45 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of the proton and carbon signals.

COSY spectra would show correlations between adjacent protons, confirming the ortho-coupling between the aromatic protons. emerypharma.com

HSQC spectra would reveal one-bond correlations between protons and the carbons they are directly attached to, allowing for the definitive assignment of the aromatic CH groups and the chloromethyl group.

HMBC spectra would show correlations between protons and carbons over two or three bonds. This would be particularly useful in confirming the connectivity of the chloromethyl group to the iodinated benzene ring by showing a correlation from the benzylic protons to the C-I carbon and the adjacent aromatic carbons. libretexts.org

Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bond vibrations within a molecule. jenck.comphotothermal.com These two techniques are complementary. jenck.com

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for:

C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the chloromethyl group (around 2850-2960 cm⁻¹).

C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

CH₂ bending (scissoring) of the chloromethyl group (around 1450 cm⁻¹).

C-Cl stretching (around 600-800 cm⁻¹).

C-I stretching (typically below 600 cm⁻¹).

Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene ring (for a 1,4-disubstituted ring, a strong band is expected in the 800-850 cm⁻¹ region).

The Raman spectrum would also show these vibrations, but with different relative intensities. For instance, the symmetric C=C stretching and C-I stretching vibrations are often strong in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H stretch | 2850-2960 | FT-IR, Raman |

| Aromatic C=C stretch | 1400-1600 | FT-IR, Raman |

| CH₂ bend | ~1450 | FT-IR, Raman |

| C-Cl stretch | 600-800 | FT-IR, Raman |

| C-I stretch | < 600 | Raman |

| 1,4-disubstitution C-H oop | 800-850 | FT-IR |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₆ClI), the molecular ion peak ([M]⁺) would be observed at m/z 252, corresponding to the monoisotopic mass. americanelements.com Due to the presence of chlorine and its isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 254 with about one-third the intensity of the [M]⁺ peak would be expected for any fragment containing chlorine. docbrown.info

Common fragmentation pathways for benzyl (B1604629) halides involve the loss of the halogen atom to form a stable benzyl cation. Key fragment ions expected in the mass spectrum of this compound include:

[M-Cl]⁺: Loss of a chlorine atom, resulting in the iodobenzyl cation.

[M-I]⁺: Loss of an iodine atom, resulting in the chlorobenzyl cation.

[C₇H₆Cl]⁺: The chlorotropylium ion, formed by rearrangement of the chlorobenzyl cation.

[C₇H₆I]⁺: The iodotropylium ion, formed by rearrangement of the iodobenzyl cation.

[C₆H₄I]⁺: Loss of the chloromethyl group.

[C₆H₄Cl]⁺: Loss of the iodomethyl group (less likely).

Table 4: Expected Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 252/254 | [C₇H₆ClI]⁺ (Molecular ion) |

| 217 | [C₇H₆I]⁺ |

| 125/127 | [C₇H₆Cl]⁺ |

| 203 | [C₆H₄I]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

UV-Visible Spectroscopy for Electronic Structure Investigations

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. uomustansiriyah.edu.iq Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show π → π* transitions associated with the benzene ring. The presence of the iodine and chloromethyl substituents will cause a red shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.

For instance, benzene shows a primary absorption band around 204 nm and a secondary, fine-structured band around 254 nm. For substituted benzenes, these bands are often shifted and their intensities altered. In the case of this compound, the heavy iodine atom is expected to significantly influence the electronic transitions. The UV-Vis spectrum of the related compound 1-iodo-4-(trifluoromethyl)benzene shows absorption maxima that can be used for comparison. nih.gov

Table 5: Expected UV-Visible Absorption for this compound

| Transition | Expected λmax (nm) |

| π → π* (Primary band) | ~220-240 |

| π → π* (Secondary band) | ~260-280 |

Note: These are approximate values and can be influenced by the solvent.

X-ray Crystallography in Solid-State Structural Determination

By examining the crystal structures of compounds such as 1-bromo-4-iodobenzene, 4-bromobenzyl chloride, and 1-chloromethyl-4-nitrobenzene, we can infer the likely structural properties of this compound. This comparative approach is crucial for understanding the influence of substituent changes on the crystal packing and molecular geometry.

Detailed Research Findings from Analogous Structures

The solid-state structures of halogenated benzene derivatives are influenced by a combination of factors, including steric effects, electrostatic interactions, and non-covalent interactions such as halogen bonding and π-π stacking.

The crystal structure of 1-bromo-4-iodobenzene reveals a monoclinic system with the space group P2₁/c. researchgate.net In this structure, the molecules are primarily organized through halogen bonding interactions, where the iodine atom of one molecule interacts with the bromine atom of a neighboring molecule. This type of interaction is a significant directional force in the crystal packing of many halogenated compounds. ucl.ac.uk

For 4-bromobenzyl chloride (1-bromo-4-(chloromethyl)benzene), the crystal structure is orthorhombic with the space group Pna2₁. researchgate.net The presence of the chloromethyl group introduces the possibility of different intermolecular interactions, including weak C-H···Br and C-H···Cl hydrogen bonds, which contribute to the stability of the crystal lattice.

In the case of 1-chloromethyl-4-nitrobenzene , the crystal structure analysis shows that the nitro group is nearly coplanar with the benzene ring. researchgate.net The molecules are linked by weak C-H···O interactions, forming chains within the crystal. researchgate.net This highlights how a different para-substituent (nitro group instead of iodine) alters the primary intermolecular forces governing the crystal packing.

The following interactive data table summarizes the crystallographic data for these key analogs, providing a basis for predicting the structural parameters of this compound.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| 1-Bromo-4-iodobenzene | C₆H₄BrI | Monoclinic | P2₁/c | 4.1704 | 5.8242 | 14.929 | 97.315 | 359.67 | 2 |

| 4-Bromobenzyl chloride | C₇H₆BrCl | Orthorhombic | Pna2₁ | 9.4506 | 18.1015 | 4.4418 | 90 | 759.86 | 4 |

| 1-Chloromethyl-4-nitrobenzene | C₇H₆ClNO₂ | Monoclinic | P2₁/c | 11.234 | 3.869 | 17.589 | 102.58 | 746.4 | 4 |

Z = number of molecules in the unit cell. Data sourced from references researchgate.netresearchgate.netresearchgate.net.

Based on these analogs, it is anticipated that this compound would crystallize in a similar fashion, likely in a monoclinic or orthorhombic system. The dominant intermolecular interactions would be a combination of halogen bonding involving the iodine atom and weaker hydrogen bonds involving the chloromethyl group. The interplay between the electron-withdrawing iodine and the reactive chloromethyl group at the para position would dictate the specific packing arrangement and density of the crystal. The planarity of the benzene ring is expected to be maintained, with the substituents defining the key intermolecular contacts that stabilize the solid-state structure.

Computational Chemistry and Theoretical Investigations of 1 Chloromethyl 4 Iodobenzene

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For 1-(chloromethyl)-4-iodobenzene, DFT calculations, often using functionals like B3LYP, are employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations have been performed on related structures, such as 1-(chloromethyl)-4-fluorobenzene, revealing how substituents influence the geometry of the benzene (B151609) ring. niscpr.res.in For instance, the presence of halogen and chloromethyl groups can cause slight deviations from a perfect hexagonal benzene ring. niscpr.res.in

Theoretical studies on similar para-substituted halobenzenes indicate that the para-arrangement of substituents leads to enhanced thermal stability due to reduced steric strain and favorable electronic distribution. DFT calculations can quantify these effects by providing the total energy of the molecule, offering insights into its stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For molecules with donor-acceptor characteristics, the distribution of HOMO and LUMO densities can predict the sites of electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized primarily on the electron-rich iodobenzene (B50100) ring, while the LUMO is likely associated with the antibonding orbitals of the C-Cl and C-I bonds. The energy gap and the spatial distribution of these orbitals, which can be calculated using DFT, are fundamental to understanding the molecule's charge transfer properties and its participation in various reactions. d-nb.infonih.gov FMO analysis has been used to explain intramolecular charge transfer in related molecules. nih.gov The analysis of HOMO, LUMO, and neighboring orbitals can reveal whether they are localized on specific parts of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. avogadro.cc The MEP surface is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential and are prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would likely show a region of positive potential (a "sigma-hole") on the outer side of the iodine atom along the C-I bond axis. acs.orgucl.ac.uk This positive region explains the ability of iodine to act as a halogen bond donor. acs.orgucl.ac.uk The electronegative chlorine atom would contribute to a negative potential region, while the hydrogen atoms of the chloromethyl group and the aromatic ring would exhibit positive potential. MEP analysis helps in understanding intermolecular interactions and the sites of chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns well with Lewis structure concepts. uni-muenchen.dewisc.edu NBO analysis can be used to:

Determine hybridization: It describes the spd composition of atomic hybrids in bonds and lone pairs. joaquinbarroso.com

Analyze charge distribution: Natural Population Analysis (NPA), a part of NBO, calculates the charge on each atom. uni-muenchen.de

Quantify delocalization effects: It examines interactions between filled (donor) and empty (acceptor) orbitals, providing a measure of hyperconjugative and resonance interactions in terms of stabilization energies. wisc.edu

For this compound, NBO analysis would quantify the polarization of the C-Cl and C-I bonds and reveal interactions between the lone pairs on the halogen atoms and the antibonding orbitals of the benzene ring. This analysis provides a deeper understanding of the electronic delocalization and the nature of the chemical bonds within the molecule. uni-muenchen.dejoaquinbarroso.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C-C ring vibrations, and C-Cl and C-I stretching. niscpr.res.in

NMR Spectroscopy: Theoretical calculations can also predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. ethz.ch These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Mechanistic Studies of Reaction Pathways

Theoretical chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational methods can identify transition states, intermediates, and the activation energies associated with different reaction pathways. acs.orgmdpi.com

For instance, in nucleophilic substitution reactions at the chloromethyl group, DFT calculations can model the approach of the nucleophile, the formation of the transition state, and the departure of the chloride leaving group. Similarly, for reactions involving the iodine atom, such as Suzuki-Miyaura coupling, theoretical studies can shed light on the oxidative addition and reductive elimination steps. These mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic methodologies. u-tokyo.ac.jpacs.org

Non-Linear Optical (NLO) Properties Theoretical Predictions

Molecules with significant intramolecular charge transfer, often found in D-π-A (donor-pi-acceptor) systems, can exhibit non-linear optical (NLO) properties. scirp.org Theoretical calculations are instrumental in predicting these properties. The key parameters for NLO activity are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

DFT calculations can be used to compute these parameters for this compound. researchgate.netnih.gov While not a classic D-π-A molecule, the presence of the electron-donating iodo group and the electron-withdrawing chloromethyl group could lead to a non-zero hyperpolarizability. Theoretical predictions of NLO properties are essential for screening potential candidates for applications in optoelectronics and photonics. nih.gov

Derivatives and Analogs of 1 Chloromethyl 4 Iodobenzene: Synthesis and Research

Structural Modifications at the Benzylic Position

The chloromethyl group at the benzylic position is a primary site for chemical transformation due to the stability of the benzylic carbocation intermediate and its susceptibility to nucleophilic attack. masterorganicchemistry.com This reactivity allows for the introduction of a wide array of functional groups.

Key reactions at the benzylic carbon include:

Nucleophilic Substitution: The chlorine atom is an excellent leaving group, readily displaced by various nucleophiles. For instance, reaction with hydroxides or alkoxides yields benzyl (B1604629) alcohols or ethers, respectively. Amines can be used to form benzylamines, and thiols can produce thioethers. These SN2-type reactions are fundamental in building more complex molecular architectures. smolecule.comevitachem.com

Oxidation: The benzylic carbon can be oxidized to higher oxidation states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the chloromethyl group into a carboxylic acid, yielding 4-iodobenzoic acid. masterorganicchemistry.com This transformation is crucial for synthesizing derivatives where an acidic moiety is required.

Reduction: Conversely, the chloromethyl group can be reduced. For example, reduction can yield 1-iodo-4-methylbenzene, replacing the reactive handle with a simple methyl group.

These transformations highlight the versatility of the benzylic position for creating a diverse library of derivatives.

Table 1: Examples of Reactions at the Benzylic Position of 1-(Chloromethyl)-4-iodobenzene

| Reagent/Condition | Product | Functional Group Transformation |

|---|---|---|

| Sodium Hydroxide (NaOH) | (4-Iodophenyl)methanol | -CH₂Cl → -CH₂OH |

| Sodium Methoxide (NaOCH₃) | 1-Iodo-4-(methoxymethyl)benzene | -CH₂Cl → -CH₂OCH₃ |

| Ammonia (NH₃) | (4-Iodophenyl)methanamine | -CH₂Cl → -CH₂NH₂ |

| Potassium Permanganate (KMnO₄) | 4-Iodobenzoic acid | -CH₂Cl → -COOH |

Aromatic Ring Substitutions and Their Impact on Reactivity and Application

Introducing additional substituents onto the benzene (B151609) ring of this compound significantly alters its electronic and steric profile, which in turn influences its reactivity and potential applications. The position and nature of these substituents are critical.

Impact on Reactivity: Halogen substituents like fluorine and chlorine are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but enhances the reactivity of the C-I bond in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the increased electrophilicity of the carbon attached to the iodine atom can lead to faster reaction rates. The reactivity of aryl halides in such couplings generally follows the trend I > Br > Cl > F, allowing for selective, sequential reactions on polyhalogenated rings. rsc.org

Applications in Synthesis: Substituted derivatives serve as building blocks for complex molecules. For instance, fluorinated biphenyl (B1667301) derivatives, which can be synthesized from substituted iodobenzene (B50100) precursors, are fundamental components in the manufacturing of liquid crystals. arabjchem.org The ability to introduce substituents regioselectively provides a pathway to highly specific and complex target molecules, including pharmaceutical intermediates and materials for organic electronics. arabjchem.org

Table 2: Influence of Aromatic Substitution on Derivative Properties

| Derivative | Substituent Effect | Impact on Reactivity | Potential Application |

|---|---|---|---|

| 4-(Chloromethyl)-1-fluoro-2-iodobenzene | Fluorine is strongly electron-withdrawing. | Increases electrophilicity of the ring; potentially enhances reactivity at the iodo position in cross-coupling. | Synthesis of fluorinated biphenyls for liquid crystals and pharmaceuticals. |

| 4-Bromo-2-(chloromethyl)-1-iodobenzene smolecule.com | Bromine is electron-withdrawing. | Provides two distinct sites (C-I and C-Br) for sequential cross-coupling reactions. | Building block for complex aromatic compounds and pharmaceutical precursors. smolecule.com |

Heteroaromatic Analogs

Replacing the benzene ring of this compound with a heteroaromatic system, such as pyridine (B92270), pyrimidine, or triazole, creates analogs with distinct chemical properties. The presence of heteroatoms like nitrogen introduces significant changes in electron distribution, dipole moment, and reactivity.

Synthesis: The synthesis of heteroaromatic compounds often involves cyclization reactions or the functionalization of existing heterocyclic rings. dokumen.pubmdpi-res.com For instance, a (chloromethyl)iodopyridine analog could be synthesized through chloromethylation of an iodopyridine precursor. The synthesis of triazole-containing structures can be achieved through multi-step sequences involving hydrazides and subsequent cyclization. dokumen.pub

Reactivity and Properties: The nitrogen atom in a pyridine ring, for example, is electron-withdrawing, which would deactivate the ring to electrophilic attack but could activate it for nucleophilic aromatic substitution. It would also influence the reactivity of the chloromethyl and iodo substituents. Heteroaromatic analogs are of great interest in medicinal chemistry, as the introduction of heteroatoms can improve pharmacological properties such as solubility, bioavailability, and target binding affinity. Many nitrogen-containing heterocyclic compounds form the core of a wide range of drugs.

Table 3: Hypothetical Heteroaromatic Analogs and Their Predicted Properties

| Analog Name | Heteroaromatic Ring | Predicted Impact of Heteroatom(s) |

|---|---|---|

| 2-(Chloromethyl)-5-iodopyridine | Pyridine | Nitrogen deactivates the ring towards electrophilic substitution but may facilitate nucleophilic substitution. Alters the reactivity of C-Cl and C-I bonds. |

| 5-(Chloromethyl)-2-iodopyrimidine | Pyrimidine | Two nitrogen atoms strongly deactivate the ring, increasing its "electron-poor" character. Enhances susceptibility to nucleophilic attack. |

Polyhalogenated and Multifunctionalized Derivatives

Derivatives of this compound that contain multiple halogen atoms or other functional groups are highly versatile intermediates in organic synthesis. These compounds offer multiple reactive sites that can be addressed selectively.

Polyhalogenated Derivatives: Compounds such as 4-Bromo-2-(chloromethyl)-1-iodobenzene and 1-Chloro-2-(chloromethyl)-4-iodobenzene are examples of polyhalogenated derivatives. smolecule.com The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) is a key feature that allows for programmed, sequential cross-coupling reactions. rsc.org A synthetic chemist can first perform a reaction at the most reactive C-I bond (e.g., a Suzuki or Stille coupling), followed by a second coupling at the C-Br bond under different conditions, and finally, if needed, a reaction at the C-Cl bond. This stepwise functionalization enables the construction of complex, unsymmetrical biaryl and poly-aryl structures from a single starting material.

Multifunctionalized Derivatives: Beyond additional halogens, other functional groups can be incorporated to create multifunctionalized derivatives. For example, patents describe the synthesis of derivatives that include alkoxy or cycloalkoxy groups, often as part of larger structures intended for use as pharmaceutical agents, such as SGLT2 inhibitors. google.comgoogle.com These additional groups can serve to modify the molecule's physical properties (like solubility and lipophilicity) or to interact with biological targets.

The strategic synthesis of these complex derivatives underscores the importance of the parent compound as a foundational building block for advanced chemical structures.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (4-Iodophenyl)methanol |

| 1-Iodo-4-(methoxymethyl)benzene |

| (4-Iodophenyl)methanamine |

| 4-Iodobenzoic acid |

| 1-Iodo-4-methylbenzene |

| 4-(Chloromethyl)-1-fluoro-2-iodobenzene |

| 4-Bromo-2-(chloromethyl)-1-iodobenzene |

| 1-Chloro-2-(chloromethyl)-4-iodobenzene |

| 2-(Chloromethyl)-5-iodopyridine |

| 5-(Chloromethyl)-2-iodopyrimidine |

| 4-(4-Iodophenyl)-5-(chloromethyl)-1,2,3-triazole |

| Potassium permanganate |

| Chromic acid |

| 1-chloro-2-isothiocyanatobenzene |

| 1-bromo-2-iodobenzene |

| 2-mercaptotriazole |

| 1-chloro-3-bromo-5-iodobenzene |

| 2-chloro-4-bromo-6-iodoaniline |

| 4,4′-biphenyldicarboxylic acid |

| 4-(chloromethyl)-1,1′-biphenyl |

| 1,4-diiodotetrafluorobenzene |

| 1-(Iodoethynyl)-4-iodobenzene |

| 2,4,6-triiodophenol |

| 2-hydroxybenzoic acid |

| 4-hydroxybenzoic acid |

| (E)-1-bromo-4-(2-bromovinyl)benzene |

Future Perspectives and Emerging Research Avenues for 1 Chloromethyl 4 Iodobenzene

Chemo- and Regioselective Transformations

A primary focus of future research lies in the continued exploitation of the differential reactivity of the chloromethyl and iodo groups for selective chemical transformations. The carbon-iodine bond is highly amenable to metal-catalyzed cross-coupling reactions, while the chloromethyl group serves as a potent electrophile for nucleophilic substitutions. ontosight.ai This inherent orthogonality allows for stepwise, selective functionalization.

Future work will likely concentrate on developing more advanced and efficient catalytic systems to control these transformations with even greater precision. Research could explore:

Sequential Cross-Coupling Reactions: Designing one-pot, multi-reaction sequences where the iodo-group is first subjected to a Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling, followed by a subsequent transformation of the chloromethyl group (or vice versa) without the need for intermediate purification.

Halogen-Specific Activation: Investigating novel catalysts that exhibit exclusive selectivity for either the C–I or C–Cl bond under mild conditions, potentially enabling reversible or switchable reactivity.

Intramolecular Cyclizations: Utilizing the two reactive centers to construct complex polycyclic and heterocyclic scaffolds. nih.gov As demonstrated in related systems, a nucleophile could first be introduced at the chloromethyl position, followed by a palladium-catalyzed intramolecular C-C or C-heteroatom bond formation involving the iodo-group to yield constrained ring systems of pharmaceutical interest. acs.orgnih.gov

Table 1: Overview of Chemo- and Regioselective Reactions for 1-(Chloromethyl)-4-iodobenzene.

Catalytic Asymmetric Synthesis Utilizing the Compound

While this compound is an achiral molecule, it represents a valuable prochiral building block for the synthesis of enantioenriched compounds. The field of catalytic asymmetric synthesis can leverage this substrate in several ways, moving beyond its current use in racemic preparations. frontiersin.orgsioc-journal.cn

Emerging research avenues include:

Asymmetric Alkylation: The chloromethyl group can act as an electrophile in enantioselective alkylation reactions. Chiral phase-transfer catalysts or chiral transition-metal complexes could be employed to facilitate the reaction of the benzyl (B1604629) chloride moiety with prochiral nucleophiles (e.g., enolates), thereby establishing a new stereocenter with high enantioselectivity. acs.org

Desymmetrization Reactions: A bifunctional nucleophile could react with this compound, followed by an intramolecular, enantioselective cyclization catalyzed by a chiral metal complex.

Synthesis of Chiral Ligands: The compound can serve as a rigid backbone for the synthesis of novel chiral ligands. For instance, attachment of chiral phosphine (B1218219) or amine moieties via the chloromethyl group could lead to new ligands for asymmetric transition-metal catalysis. The iodo-group provides a handle for further tuning of the ligand's steric and electronic properties.

Table 2: Potential Strategies for Asymmetric Synthesis.

Advanced Functional Material Design

The unique electronic and structural features of this compound make it a promising candidate for the design of advanced functional materials. smolecule.com Its rigid aromatic core, combined with two reactive sites, allows for its incorporation into polymers, molecular crystals, and other ordered assemblies.

Future research directions are focused on:

Polymer Synthesis: The chloromethyl group can act as a site for polymerization or for grafting onto existing polymer backbones, introducing the iodo-functionalized phenyl ring as a pendant group. This allows for the synthesis of polymers with high refractive indices, flame-retardant properties, or sites for post-polymerization modification via the iodo-group.

Crystal Engineering: The iodine atom is an effective halogen-bond donor. acs.org This property can be exploited to direct the self-assembly of this compound with halogen-bond acceptors to form highly ordered co-crystals and supramolecular networks with tailored electronic or optical properties.

Liquid Crystals: Derivatives of this compound are being explored for use in liquid crystals, where the rigid core and anisotropic shape contribute to the formation of mesophases. smolecule.com

Organic Electronics: The iodinated aromatic ring can be integrated into conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the heavy iodine atom can influence photophysical properties such as intersystem crossing.

Novel Pharmaceutical and Agrochemical Applications

This compound is a recognized building block in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Its future potential lies in its use as a scaffold for creating next-generation bioactive molecules with novel mechanisms of action or improved properties.

Key areas for future exploration include:

Fragment-Based Drug Discovery (FBDD): The 4-iodobenzyl fragment is a valuable starting point in FBDD. The iodo-group can form halogen bonds with biological targets and provides a vector for synthetic elaboration to improve binding affinity and selectivity.

Development of Targeted Therapeutics: The chloromethyl group allows for the covalent attachment of the 4-iodophenyl moiety to specific amino acid residues (e.g., cysteine) in target proteins, creating highly potent and selective covalent inhibitors.

Radiolabeled Imaging Agents: The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This makes derivatives of this compound valuable precursors for the synthesis of radiopharmaceuticals for diagnostic imaging (e.g., SPECT or PET scans) or targeted radiotherapy.

New Agrochemicals: The scaffold can be used to develop new herbicides, fungicides, or insecticides. nih.gov The dual functionality allows for the rapid generation of diverse chemical libraries to screen for novel agrochemical activity. uw.edu.plthieme-connect.com For example, derivatives are being explored for potential antimicrobial and anticancer properties. smolecule.com

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow processing is a major trend in modern chemical manufacturing, offering enhanced safety, efficiency, and scalability. cam.ac.uk this compound is particularly well-suited for integration into flow chemistry workflows.

Future research will likely focus on:

Multi-Step Continuous Synthesis: Developing fully automated, multi-step flow systems where this compound is sequentially functionalized. For example, a first reactor module could perform a nucleophilic substitution on the chloromethyl group, and the output stream could be directly fed into a second module for a palladium-catalyzed cross-coupling reaction at the iodo-position. mdpi.comresearchgate.net

Safe Generation and Use of Intermediates: Flow reactors allow for the in-situ generation and immediate consumption of highly reactive or hazardous reagents under controlled conditions. This could be applied to reactions involving the chloromethyl group, minimizing risks associated with handling bulk quantities of reactive intermediates. cam.ac.uk

Automated Library Synthesis: Combining flow chemistry with automated purification and analysis would enable the rapid synthesis of large libraries of derivatives based on the this compound scaffold for high-throughput screening in drug and materials discovery. Industrial production methods may increasingly adopt such advanced reactors and continuous flow systems to achieve higher yields and purity.

Q & A

Basic: What are the key physicochemical properties of 1-(Chloromethyl)-4-iodobenzene relevant to experimental design?

This compound (C₇H₆ClI) is a halogenated aromatic compound with a molecular weight of 238.45 g/mol. Key properties include:

- Solubility : Insoluble in water but soluble in ethanol, acetone, and chlorinated solvents .

- Melting Point : 53.57°C (with ±0.05°C precision) .

- Boiling Point : 226°C at 19 mmHg .

- Sublimation Thermodynamics : Δcr<sup>g</sup>Hm<sup>°</sup> = 71.86 kJ·mol⁻¹ at 298.15 K, with a heat capacity change (Δcr<sup>g</sup>Cp,m<sup>°</sup>) of -79 J·K⁻¹·mol⁻¹ .

These properties inform solvent selection, purification strategies (e.g., recrystallization), and storage conditions (e.g., inert atmosphere to prevent degradation of the reactive chloromethyl and iodo groups).

Advanced: How can researchers resolve contradictions in sublimation enthalpy data for halogenated aromatics like this compound?

Conflicting sublimation data often arise from methodological differences (e.g., diaphragm manometry vs. torsion mass-loss effusion). For this compound, Oonk et al. (1998) addressed this by:

- Error Analysis : Quantifying systematic errors (e.g., temperature calibration drift) and random errors (e.g., manometer resolution) .

- Data Representation : Using a physical model to normalize results across techniques, revealing inconsistencies in older datasets .

Researchers should replicate measurements using multiple methods and apply statistical frameworks (e.g., weighted least squares) to refine thermodynamic parameters.

Basic: What synthetic routes are available for preparing this compound?

The compound is typically synthesized via:

- Halogen Exchange : Reacting 1-(Chloromethyl)-4-bromobenzene with NaI in acetone under reflux, leveraging the higher nucleophilicity of iodide .

- Direct Chloromethylation : Treating 4-iodotoluene with Cl₂ gas under UV light, though this requires careful control of stoichiometry to avoid over-chlorination .

Purification is achieved via column chromatography (e.g., hexane/ethyl acetate gradients) or vacuum distillation .

Advanced: How does this compound perform in palladium-catalyzed cross-coupling reactions?

The iodobenzene moiety facilitates Suzuki-Miyaura and Ullmann couplings, but the chloromethyl group introduces steric and electronic challenges:

- Reactivity : The electron-withdrawing Cl reduces aryl iodide reactivity, necessitating stronger bases (e.g., Cs₂CO₃) or elevated temperatures (80–100°C) .

- Side Reactions : Competing SN2 displacement of the chloromethyl group can occur. Mitigation strategies include using bulky ligands (e.g., XPhos) to shield the reactive site .

Post-reaction analysis (e.g., GC-MS or <sup>1</sup>H NMR) is critical to identify byproducts like 4-vinylbenzyl chloride, which forms via elimination .

Basic: What analytical techniques are suitable for characterizing this compound?

- NMR Spectroscopy : <sup>1</sup>H NMR shows a singlet for the chloromethyl protons (δ 4.5–4.7 ppm) and aromatic protons (δ 7.3–7.6 ppm). <sup>13</sup>C NMR confirms the iodine-bearing carbon at δ 90–100 ppm .

- Mass Spectrometry : EI-MS exhibits a molecular ion peak at m/z 238 (M⁺) and fragments at m/z 127 (C₆H₄I⁺) and m/z 111 (C₇H₆Cl⁺) .

- Elemental Analysis : Confirms stoichiometry (e.g., C: 35.2%, H: 2.5%, Cl: 14.8%, I: 53.1%) .

Advanced: How can researchers optimize click chemistry reactions using this compound-derived intermediates?

The compound is a precursor to 1-(azidomethyl)-4-iodobenzene, used in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Reaction Conditions : Optimal yields (>85%) are achieved with 1:1.2 azide:alkyne ratios, CuSO₄/sodium ascorbate catalysts, and DMF as solvent at 50°C .

- Side Reaction Mitigation : Trace oxygen must be excluded (via N₂ purging) to prevent Cu(I) oxidation. Dialysis or size-exclusion chromatography removes copper residues post-reaction .

Basic: What safety precautions are essential when handling this compound?

- Toxicity : The compound is a suspected alkylating agent; use fume hoods and PPE (gloves, goggles).

- Storage : Store in amber vials at 2–8°C under inert gas (Ar or N₂) to prevent photodecomposition and hydrolysis .

- Waste Disposal : Neutralize with 10% NaOH in ethanol before incineration to avoid releasing HI or HCl gases .

Advanced: What computational methods support the study of this compound’s electronic structure?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

- Electrostatic Potential : High positive charge on the iodine atom, directing nucleophilic aromatic substitution .

- Bond Dissociation Energies : C–I (234 kJ/mol) and C–Cl (339 kJ/mol) bonds, explaining preferential reactivity at the iodine site .

Experimental validation via X-ray crystallography or IR spectroscopy is recommended to confirm computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.